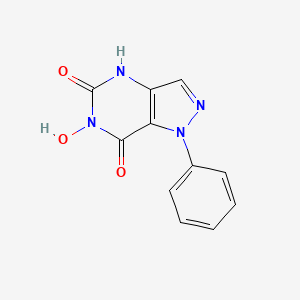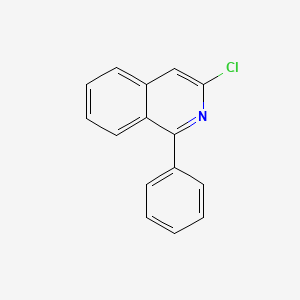
3-Chloro-1-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Chloro-1-phénylisoquinoléine est un composé aromatique hétérocyclique appartenant à la famille des isoquinoléines. Les isoquinoléines se caractérisent par un système cyclique fusionné de benzène et de pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'une des principales méthodes de synthèse de la 3-Chloro-1-phénylisoquinoléine implique la réaction de couplage de Suzuki. Cette réaction utilise généralement un catalyseur au palladium, tel que PdCl2(PPh3)2, et est souvent réalisée en conditions de micro-ondes pour améliorer l'efficacité. La réaction implique le couplage de la 1-chloro-3-phénylisoquinoléine avec des acides boroniques en présence d'une base comme le carbonate de sodium et d'un solvant tel que le 1,4-dioxane .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 3-Chloro-1-phénylisoquinoléine ne soient pas largement documentées, la réaction de couplage de Suzuki reste une pierre angulaire de la synthèse à grande échelle de divers dérivés d'isoquinoléine en raison de sa polyvalence et de son rendement élevé.
Analyse Des Réactions Chimiques
Types de réactions : La 3-Chloro-1-phénylisoquinoléine subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Impliquent généralement une substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Ces réactions peuvent modifier les propriétés électroniques du cycle isoquinoléine, bien que les conditions et les réactifs spécifiques varient.
Réactifs et conditions courants :
Réactions de substitution : Utilisent souvent des réactifs comme le carbonate de sodium ou d'autres bases pour faciliter la réaction.
Réactions d'oxydation : Impliquent généralement des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Peuvent utiliser des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner une variété de 1,3-disubstitués isoquinoléines .
4. Applications de la recherche scientifique
La 3-Chloro-1-phénylisoquinoléine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : Utilisée dans le développement de matériaux ayant des propriétés électroniques ou photoniques spécifiques
5. Mécanisme d'action
Le mécanisme d'action de la 3-Chloro-1-phénylisoquinoléine n'est pas entièrement élucidé, mais on pense qu'elle interagit avec diverses cibles moléculaires et voies. En chimie médicinale, les dérivés d'isoquinoléine sont connus pour interagir avec les enzymes et les récepteurs, inhibant ou modulant potentiellement leur activité. Cette interaction peut conduire à divers effets biologiques, tels que des activités antimicrobiennes ou anticancéreuses .
Composés similaires :
- 1-Chloroisoquinoléine
- 3-Phénylisoquinoléine
- 1,2,3,4-Tétrahydroisoquinoléine
Comparaison : La 3-Chloro-1-phénylisoquinoléine est unique en raison de la présence à la fois d'un atome de chlore et d'un groupe phényle sur le cycle isoquinoléine. Cette combinaison peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à d'autres dérivés d'isoquinoléine. Par exemple, la présence de l'atome de chlore peut améliorer ses propriétés électrophile, la rendant plus réactive dans les réactions de substitution .
Applications De Recherche Scientifique
3-Chloro-1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism of action of 3-Chloro-1-phenylisoquinoline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, isoquinoline derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
- 1-Chloroisoquinoline
- 3-Phenylisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 3-Chloro-1-phenylisoquinoline is unique due to the presence of both a chlorine atom and a phenyl group on the isoquinoline ring. This combination can significantly influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. For instance, the presence of the chlorine atom can enhance its electrophilic properties, making it more reactive in substitution reactions .
Propriétés
IUPAC Name |
3-chloro-1-phenylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDUNPETLXZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444420 |
Source


|
| Record name | Isoquinoline, 3-chloro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89721-07-3 |
Source


|
| Record name | Isoquinoline, 3-chloro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

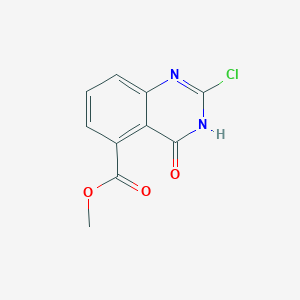

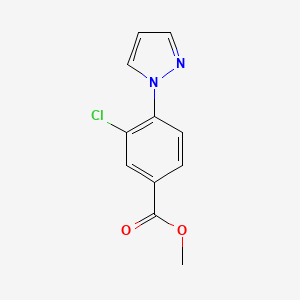

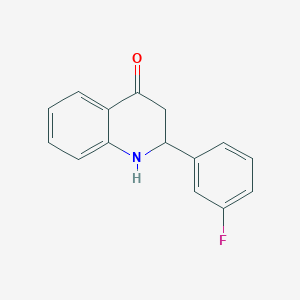
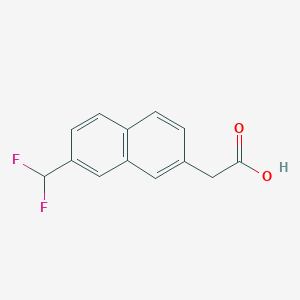
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)



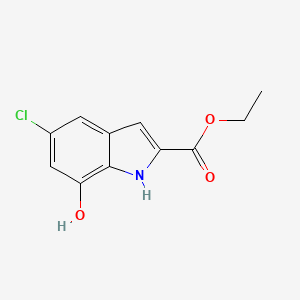
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
